

# Technical Support Center: Apitolisib Exposure and Treatment-Related Toxicity

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Compound of Interest		
Compound Name:	Apitolisib	
Cat. No.:	B1684593	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Apitolisib** (GDC-0980). The information is based on findings from clinical trials and preclinical studies, focusing on the relationship between drug exposure and treatment-related toxicities.

#### Frequently Asked Questions (FAQs)

Q1: What is Apitolisib and what is its mechanism of action?

**Apitolisib** (also known as GDC-0980) is an orally bioavailable, potent, dual inhibitor of Class I phosphatidylinositol 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] It targets all four Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ) and both mTORC1 and mTORC2 complexes. [2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and it is frequently dysregulated in cancer.[1] By inhibiting both PI3K and mTOR, **Apitolisib** aims to completely suppress this signaling pathway, leading to the inhibition of tumor cell growth and induction of apoptosis.[2]

Q2: What are the most common treatment-related toxicities observed with **Apitolisib**?

In clinical trials, the most frequently reported treatment-related adverse events (AEs) with **Apitolisib** include hyperglycemia, rash, diarrhea, nausea, fatigue, and mucosal inflammation. [1][3] These are considered "on-target" toxicities, meaning they are direct consequences of inhibiting the PI3K/mTOR pathway, which is also involved in normal physiological processes.[3]



Q3: Is there a relationship between **Apitolisib** exposure and the development of toxicities?

Yes, pharmacokinetic (PK) data from clinical trials suggest a relationship between **Apitolisib** exposure (specifically Cmax and AUC) and the incidence of rash and hyperglycemia.[4] **Apitolisib** exhibits a dose-proportional pharmacokinetic profile, meaning that as the dose increases, the exposure to the drug increases proportionally.[1][5] Severe toxicities, including deaths, have been reported at doses at or exceeding 40 mg.[6]

Q4: What are the dose-limiting toxicities (DLTs) of **Apitolisib**?

Dose-limiting toxicities are adverse events that are severe enough to prevent further dose escalation in a clinical trial. For **Apitolisib**, the following DLTs have been observed:

- At 40 mg (21/28 day schedule): Grade 4 fasting hyperglycemia.[1][5]
- At 70 mg (21/28 day schedule): Grade 3 maculopapular rash and Grade 3 fasting hyperglycemia.[1][5]

## Troubleshooting Guides Managing Common Apitolisib-Related Toxicities

Issue: Hyperglycemia

- Monitoring: Regularly monitor fasting blood glucose levels, especially during the initial cycles
  of treatment. For patients with pre-existing diabetes or risk factors, more frequent monitoring
  is recommended.
- Management:
  - Mild to Moderate (Grade 1-2): May be managed with dietary modifications and oral antihyperglycemic agents like metformin.
  - Severe (Grade 3-4): May require dose interruption or reduction of **Apitolisib** and initiation or intensification of anti-hyperglycemic therapy, potentially including insulin. It is crucial to manage hyperglycemia promptly to avoid complications.

Issue: Rash



- Monitoring: Conduct regular skin assessments. Patients should be advised to report any new skin changes.
- Management:
  - Mild to Moderate (Grade 1-2): Can often be managed with topical corticosteroids and oral antihistamines.
  - Severe (Grade 3): May necessitate a dose reduction or interruption of Apitolisib in addition to more potent topical or systemic corticosteroids.

Issue: Pneumonitis

- Monitoring: Be vigilant for respiratory symptoms such as cough, dyspnea, and hypoxia.
   Imaging studies should be performed if pneumonitis is suspected.
- Management:
  - Pneumonitis is a serious, and potentially life-threatening, toxicity. If pneumonitis is suspected, **Apitolisib** should be withheld, and corticosteroid treatment should be initiated.
     For severe cases, permanent discontinuation of **Apitolisib** may be necessary.

Issue: Diarrhea

- Monitoring: Monitor the frequency and severity of bowel movements.
- Management:
  - Mild to Moderate (Grade 1-2): Can typically be managed with anti-diarrheal medications such as loperamide and dietary adjustments.
  - Severe (Grade 3-4): May require dose interruption or reduction, intravenous fluids for hydration, and more intensive medical management.

#### **Data Presentation**

Table 1: Grade ≥3 Treatment-Related Toxicities at the Recommended Phase II Dose (RP2D) of 40 mg **Apitolisib** Once Daily[1][5]



Toxicity	Incidence (%)
Hyperglycemia	18%
Rash	14%
Liver Dysfunction	12%
Diarrhea	10%
Pneumonitis	8%
Mucosal Inflammation	6%
Fatigue	4%

Table 2: Dose-Limiting Toxicities (DLTs) Observed in a Phase I Trial[1][5]

Dose and Schedule	Dose-Limiting Toxicity (DLT)
40 mg (21/28 schedule)	Grade 4 Fasting Hyperglycemia
70 mg (21/28 schedule)	Grade 3 Maculopapular Rash and Grade 3 Fasting Hyperglycemia

### **Experimental Protocols**

Pharmacokinetic Analysis:

In clinical trials, plasma samples for pharmacokinetic (PK) analysis were typically collected at multiple time points after **Apitolisib** administration. For instance, on day 1 of week 1, samples were taken predose and at 1, 2, 4, and 24 hours post-dose. Additional samples were collected at later time points in the treatment cycle to assess steady-state concentrations.[4] The plasma concentrations of **Apitolisib** were then measured using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[7] Key PK parameters calculated include Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve).

**Toxicity Assessment:** 



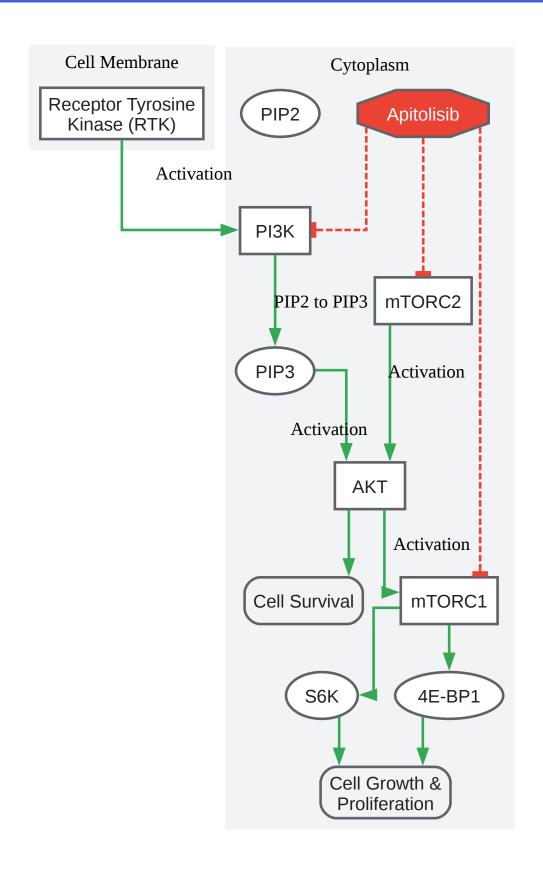




Treatment-related toxicities were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[8][9][10] The CTCAE provides a standardized grading scale (from Grade 1 for mild events to Grade 5 for death) for a wide range of adverse events, ensuring consistent reporting across clinical trials.[8][10]

Visualizations
Signaling Pathway



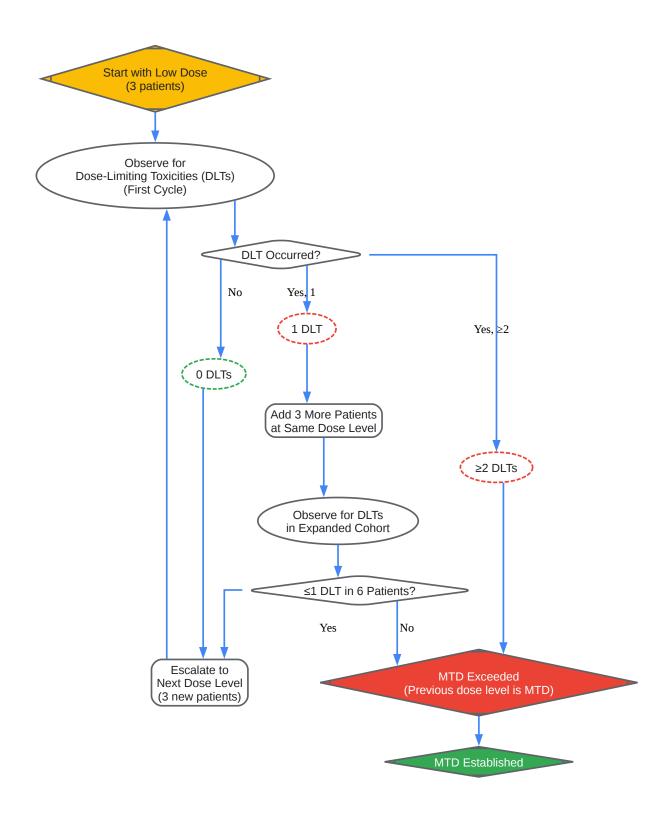


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Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by Apitolisib.



### **Experimental Workflow**



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Caption: A typical 3+3 dose-escalation workflow used in Phase I clinical trials.[7][11][12]

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